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Compound of Interest

Compound Name:
(R)-1-(4-Chlorophenyl)propan-1-

amine hydrochloride

CAS No.: 114853-61-1

Cat. No.: B599258

Get Quote

CAS 1448902-18-8
Executive Summary & Significance
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral primary amine

characterized by a 4-chlorophenyl moiety and an ethyl side chain at the benzylic position. It

serves as a critical chiral synthon in medicinal chemistry, particularly for the development of

Central Nervous System (CNS) agents, monoamine transporter ligands, and calcimimetic

analogs.

Its structural integrity—specifically the (R)-configuration at the benzylic carbon—is pivotal for

biological activity in downstream Active Pharmaceutical Ingredients (APIs), where enantiomeric

purity dictates potency and selectivity. This guide details the structural properties, validated

synthesis protocols, and analytical controls required for its application in drug development.

Chemical & Physical Specifications
The following data consolidates the physicochemical identity of the substance.
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Property Specification

Chemical Name
(1R)-1-(4-Chlorophenyl)propan-1-amine

hydrochloride

CAS Number 1448902-18-8

Molecular Formula C9H12ClN · HCl (C9H13Cl2N)

Molecular Weight 206.11 g/mol

Free Base MW 169.65 g/mol

Appearance White to off-white crystalline solid

Chirality (R)-Enantiomer

Solubility
Soluble in water, methanol, ethanol; sparingly

soluble in non-polar solvents.

Melting Point >200°C (Decomposes)

Storage
Hygroscopic; Store under inert atmosphere

(Argon/Nitrogen) at 2-8°C.

Structural Analysis & Reactivity
The molecule features three distinct structural domains that dictate its chemical behavior:

The Chiral Benzylic Center (C1): The primary amine is attached to a benzylic carbon. The

(R)-configuration is maintained through the specific orientation of the ethyl group versus the

phenyl ring. This center is prone to racemization under harsh basic conditions or radical

mechanisms but is stable under standard acidic workups.

The 4-Chlorophenyl Ring: The chlorine atom at the para-position acts as an electron-

withdrawing group (EWG) via induction, slightly deactivating the ring towards electrophilic

aromatic substitution while increasing the lipophilicity (LogP) of the molecule—a crucial trait

for blood-brain barrier (BBB) penetration in CNS drug design.

The Primary Amine (-NH2): This is the primary handle for derivatization. It undergoes:
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Amide Coupling: Reaction with carboxylic acids/acyl chlorides.

Reductive Amination: Condensation with aldehydes/ketones.

SN2 Alkylation: Reaction with alkyl halides.

Synthesis Protocol: Asymmetric Reductive
Amination
To ensure high enantiomeric excess (ee >98%), a stereoselective synthesis using Ellman’s

Sulfinamide auxiliary is the industry-standard approach. This method avoids the yield losses

associated with classical resolution.

Mechanism of Action (Synthesis)
The synthesis relies on the formation of a chiral N-sulfinyl imine intermediate. The bulky tert-

butanesulfinyl group directs the hydride attack to a specific face of the imine (Re-face or Si-

face), establishing the stereocenter with high precision.

Step-by-Step Methodology
Reagents:

4'-Chloropropiophenone (Starting Material)

(S)-(-)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)

Titanium(IV) ethoxide (Ti(OEt)4) (Lewis Acid/Water Scavenger)

Sodium borohydride (NaBH4) or L-Selectride

Hydrochloric acid (4M in Dioxane)

Protocol:

Imine Formation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Charge a dry reactor with 4'-Chloropropiophenone (1.0 eq) and (S)-tert-butanesulfinamide

(1.1 eq) in anhydrous THF.

Add Ti(OEt)4 (2.0 eq) dropwise under Nitrogen.

Reflux at 70°C for 16–24 hours. Monitor by TLC/HPLC for ketone consumption.

Note: Ti(OEt)4 acts as a dehydrating agent to drive the equilibrium forward.

Diastereoselective Reduction:

Cool the mixture to -48°C.

Slowly add L-Selectride (or NaBH4 for lower cost/lower selectivity) (2.5 eq).

Stir at -48°C for 4 hours, then warm to room temperature.

Quench with saturated NH4Cl solution. Filter the titanium salts through Celite.

Deprotection & Salt Formation:

Dissolve the resulting sulfinamide intermediate in Methanol.

Add 4M HCl in Dioxane (excess).

Stir at room temperature for 2 hours (cleaves the N-S bond).

Concentrate in vacuo. Precipitate the product by adding Diethyl Ether or Ethyl Acetate.

Filter the white solid: (R)-1-(4-Chlorophenyl)propan-1-amine HCl.

Visualization: Synthesis Workflow
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Chiral N-Sulfinyl Imine
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Figure 1: Stereoselective synthesis pathway via Ellman's auxiliary chemistry.

Analytical Validation (Quality Control)
Trustworthiness in research data depends on verifying the identity and purity of this

intermediate.

Enantiomeric Excess (Chiral HPLC)
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm.

Acceptance Criteria: (R)-isomer > 98.0%; (S)-isomer < 2.0%.

Proton NMR (1H-NMR, 400 MHz, DMSO-d6)
Key Signals:

δ 8.5 ppm (br s, 3H, NH3+).

δ 7.4–7.5 ppm (m, 4H, Ar-H).

δ 4.1 ppm (t, 1H, Ar-CH-N).

δ 1.8–1.9 ppm (m, 2H, CH2).

δ 0.8 ppm (t, 3H, CH3).

Interpretation: The integration of the aromatic protons confirms the 4-chlorophenyl

substitution. The triplet at 0.8 ppm confirms the ethyl chain (distinct from methyl in

amphetamine analogs).
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Biological Relevance & Applications
While CAS 1448902-18-8 is primarily a building block, the 1-arylpropylamine scaffold is

biologically privileged.

Monoamine Transporter Ligands: Analogs of this structure (alpha-ethyl phenethylamines) are

known to interact with Monoamine Transporters (SERT, DAT, NET). The ethyl group often

imparts different selectivity profiles compared to the methyl group found in amphetamines,

reducing psychostimulant potential while retaining reuptake inhibition.

Calcimimetics: The 1-arylethylamine and 1-arylpropylamine motifs are key pharmacophores

in allosteric modulators of the Calcium Sensing Receptor (CaSR), such as Cinacalcet and

related research compounds.

Kinase Inhibitors: This amine serves as a nucleophile to introduce the chiral benzyl group

into ATP-competitive kinase inhibitors, often targeting the hinge region of the protein.

Pathway Diagram: Pharmacophore Utility
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Figure 2: Downstream medicinal chemistry applications of the scaffold.

Safety & Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).
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Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. The

hydrochloride salt is a fine dust; avoid inhalation.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber

(contains Nitrogen and Chlorine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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